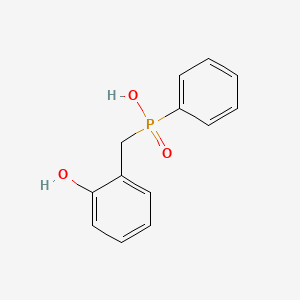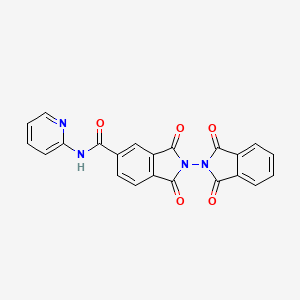
(2-hydroxybenzyl)phenylphosphinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-hydroxybenzyl)phenylphosphinic acid, also known as HBPPA, is a small molecule that has gained significant interest in scientific research due to its potential applications in various fields. It is a phosphinic acid derivative with a chemical formula of C13H13O3P.
Mecanismo De Acción
The mechanism of action of (2-hydroxybenzyl)phenylphosphinic acid is not fully understood. However, it has been shown to interact with various biomolecules such as proteins and DNA. It has been suggested that (2-hydroxybenzyl)phenylphosphinic acid may act as a metal chelator, binding to metal ions and preventing their interaction with biomolecules. It has also been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
(2-hydroxybenzyl)phenylphosphinic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes. It has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. In addition, it has been shown to have anti-oxidant properties by scavenging free radicals and preventing oxidative damage to biomolecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (2-hydroxybenzyl)phenylphosphinic acid in lab experiments is its ability to bind to proteins and other biomolecules, making it a potential drug delivery system. It is also relatively easy to synthesize and purify, making it readily available for research. However, one of the limitations of using (2-hydroxybenzyl)phenylphosphinic acid is its poor solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research on (2-hydroxybenzyl)phenylphosphinic acid. One area of interest is its potential use as a drug delivery system. Further studies are needed to determine its efficacy and safety in this application. Another area of interest is its anti-tumor effects, and further studies are needed to determine its mechanism of action and potential use in cancer therapy. In addition, further studies are needed to determine its potential use as a growth regulator for plants and its applications in material science.
Métodos De Síntesis
The synthesis of (2-hydroxybenzyl)phenylphosphinic acid involves a multi-step process. The starting material for this synthesis is 2-hydroxybenzaldehyde, which is reacted with phenylphosphonic acid in the presence of a catalyst to form the intermediate product, (2-hydroxybenzyl)phenylphosphonic acid. This intermediate product is then oxidized using hydrogen peroxide to form (2-hydroxybenzyl)phenylphosphinic acid. The final product is obtained after purification using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
(2-hydroxybenzyl)phenylphosphinic acid has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, it has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been studied for its potential use as a drug delivery system due to its ability to bind to proteins and other biomolecules. In agriculture, (2-hydroxybenzyl)phenylphosphinic acid has been used as a growth regulator for plants to increase crop yield. In material science, it has been used as a precursor for the synthesis of various metal phosphinates and metal-organic frameworks.
Propiedades
IUPAC Name |
(2-hydroxyphenyl)methyl-phenylphosphinic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13O3P/c14-13-9-5-4-6-11(13)10-17(15,16)12-7-2-1-3-8-12/h1-9,14H,10H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUQTEDVXPGNOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CC2=CC=CC=C2O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Hydroxyphenyl)methyl-phenylphosphinic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-N-(1H-pyrazol-5-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5183604.png)
![2,4-dichloro-1-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B5183605.png)

![4-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)butanamide](/img/structure/B5183615.png)

![3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B5183631.png)
![N~2~-(3,4-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5183632.png)



![N-[1-(1-isonicotinoyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5183661.png)
![2-chloro-N-{3-[(4-propoxybenzoyl)amino]phenyl}benzamide](/img/structure/B5183686.png)
![N-{4-[(4-chlorobenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5183693.png)
